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molecular formula C8H17ClSi B1589767 5-Hexenyldimethylchlorosilane CAS No. 30102-73-9

5-Hexenyldimethylchlorosilane

Cat. No. B1589767
M. Wt: 176.76 g/mol
InChI Key: NQKBNSIOLMRTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05886202

Procedure details

Dimethyl chlorosilane was reacted with an excess 1,5-hexadiene in the presence of a platinum catalyst to form dimethyl-5-hexenylchloro silane. Then indene was reacted with butyl lithium in a mixture of diethyl ether and tetrahydrofuran to produce the indenyl lithium salt which was then reacted with the dimethyl-5-hexenylchlorosilane to yield the omega alkenyl dimethyl indene which can be called 5-hexenyl-dimethyl-silyl-1-indene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([CH3:4])[Cl:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH:9]=[CH2:10]>[Pt]>[CH3:1][Si:2]([CH3:4])([CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10])[Cl:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCC=C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(CCCCC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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